trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride

Description

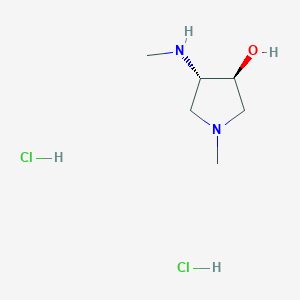

trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride (CAS: 1609407-60-4) is a pyrrolidinol derivative characterized by its stereochemical configuration (racemic) and dihydrochloride salt form . Its molecular formula is C₆H₁₄N₂O·2HCl, with a molecular weight of 203 g/mol. The compound has been listed as discontinued by suppliers such as CymitQuimica, with availability restricted to discontinued stock (e.g., 1g, 5g, and 250mg quantities) .

Properties

CAS No. |

1609407-60-4 |

|---|---|

Molecular Formula |

C6H15ClN2O |

Molecular Weight |

166.65 g/mol |

IUPAC Name |

(3S,4S)-1-methyl-4-(methylamino)pyrrolidin-3-ol;hydrochloride |

InChI |

InChI=1S/C6H14N2O.ClH/c1-7-5-3-8(2)4-6(5)9;/h5-7,9H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |

InChI Key |

FTTOLUGZKWPVLP-GEMLJDPKSA-N |

SMILES |

CNC1CN(CC1O)C.Cl.Cl |

Isomeric SMILES |

CN[C@H]1CN(C[C@@H]1O)C.Cl |

Canonical SMILES |

CNC1CN(CC1O)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidinol with methylamine under controlled conditions to ensure the trans configuration. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions are crucial to achieving high purity and efficiency in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

Scientific Research Applications

trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to alterations in biochemical pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride include derivatives of pyrrolidinol with variations in substituents, salt forms, and stereochemistry. Below is a detailed comparison:

trans-4-Amino-1-isopropyl-3-pyrrolidinol dihydrochloride (CAS: 1609399-97-4)

- Molecular Formula: C₇H₁₇ClN₂O (discrepancy noted: dihydrochloride form likely requires 2Cl, but evidence reports a single Cl in the formula) .

- Molecular Weight : 180.68 g/mol .

- Substituents: 4-amino and 1-isopropyl groups.

- Key Differences: The bulkier isopropyl group at position 1 may reduce solubility compared to the methyl group in the target compound.

trans-4-Amino-1-methyl-3-pyrrolidinol

- Substituents: 4-amino and 1-methyl groups.

- Key Differences: The lack of a dihydrochloride salt reduces aqueous solubility compared to the target compound. The absence of methylamino at position 4 simplifies the structure but may limit pharmacological activity.

trans-4-(1-Piperidinyl)-3-pyrrolidinol dihydrochloride

Data Tables

Table 1: Physicochemical and Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Salt Form | LogP | Rotatable Bonds |

|---|---|---|---|---|---|---|

| This compound | C₆H₁₄N₂O·2HCl | 203 | 1-methyl, 4-(methylamino) | Dihydrochloride | -0.33 | 1 |

| trans-4-Amino-1-isopropyl-3-pyrrolidinol dihydrochloride | C₇H₁₇ClN₂O | 180.68 | 1-isopropyl, 4-amino | Dihydrochloride | N/A | N/A |

| trans-4-Amino-1-methyl-3-pyrrolidinol | C₅H₁₂N₂O | ~116 (calculated) | 1-methyl, 4-amino | None | N/A | N/A |

Table 2: Availability and Commercial Status

Notes

Discrepancies in Molecular Formulas: The molecular formula of trans-4-amino-1-isopropyl-3-pyrrolidinol dihydrochloride (C₇H₁₇ClN₂O) reported in conflicts with the expected dihydrochloride form (likely requiring 2Cl). This may reflect an error in the source material .

Commercial Availability : The discontinuation of the target compound highlights challenges in sourcing it for ongoing research .

Biological Activity

trans-1-Methyl-4-(methylamino)-3-pyrrolidinol dihydrochloride is a compound that has garnered interest in pharmacological research due to its potential bioactive properties. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources of information.

This compound features a pyrrolidine ring with a methylamino group, which contributes to its unique steric and electronic properties. Its chemical structure allows it to interact with various biological macromolecules, making it a candidate for drug discovery.

The mechanism of action for trans-1-Methyl-4-(methylamino)-3-pyrrolidinol involves its role as a ligand that binds to specific receptors or enzymes. These interactions can modulate the activity of these biological targets:

- Receptor Binding : The compound may act on neurotransmitter receptors, affecting pathways related to mood and cognition.

- Enzyme Modulation : It can influence enzyme activity, potentially impacting metabolic processes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antidepressant Effects : Preliminary studies suggest potential antidepressant properties, likely through serotonin receptor modulation.

- Neuroprotective Properties : The compound may protect neuronal cells from damage, which is crucial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Serotonin Interaction Study :

- A study investigated the interaction of trans-1-Methyl-4-(methylamino)-3-pyrrolidinol with serotonin receptors. Results indicated that it could act as an agonist at certain receptor subtypes, contributing to mood regulation and potential antidepressant effects.

- Neuroprotective Assays :

- Pharmacokinetics and Toxicology :

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with similar compounds was conducted:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| trans-1-Methyl-4-(dimethylamino)-3-pyrrolidinol | Additional dimethyl group | Enhanced receptor binding affinity |

| trans-1-Methyl-4-(ethylamino)-3-pyrrolidinol | Ethyl group instead of methyl | Different metabolic pathway interaction |

The presence of both a methyl group and a methylamino group in this compound allows for distinct reactivity compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.